N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, also known as JP1302, is a chemical compound with significant pharmacological interest. It is classified as a selective antagonist of the alpha-2C adrenoceptor, exhibiting high affinity for this receptor subtype. The compound has garnered attention for its potential applications in treating various neurological disorders due to its ability to modulate neurotransmitter release.
The compound is cataloged under the Chemical Abstracts Service Registry Number 80259-18-3 and has been studied for its cholinesterase inhibitory properties, which are relevant in the context of Alzheimer's disease and other cognitive impairments. Its classification as an acridine derivative places it within a group known for diverse biological activities, including antitumor and antimicrobial effects .
The synthesis of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine typically involves multi-step organic reactions. One common method includes the reaction of 9-acridinamine with piperazine derivatives under controlled conditions. The process can be summarized as follows:
The structures of synthesized compounds are confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine is C24H24N4, with a molecular weight of approximately 368.48 g/mol. The structural representation can be described using the following identifiers:
The compound features an acridine core linked to a phenyl ring substituted with a piperazine moiety, which is crucial for its biological activity.
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine undergoes various chemical reactions typical of amines and acridine derivatives. Notable reactions include:
These reactions are essential for modifying the compound to improve efficacy or reduce side effects in therapeutic applications.
The primary mechanism of action for N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine involves its interaction with the alpha-2C adrenoceptor. By binding to this receptor subtype, the compound inhibits its activity, leading to increased neurotransmitter release in certain pathways. This action is particularly relevant in the context of depression and anxiety disorders, where modulation of norepinephrine levels can have therapeutic effects .
Quantitative analysis has shown that JP1302 exhibits a Kb value of 16 nanomolar and a Ki value of 28 nanomolar for human alpha-2C receptors, indicating strong binding affinity that supports its potential use in clinical settings .
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine possesses several notable physical and chemical properties:
Chemical properties include solubility in organic solvents such as DMSO and ethanol, which facilitates its use in biological assays.
The applications of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine span several fields:
The construction of N-(4-(4-methylpiperazinyl)phenyl)-9-acridinamine requires precise regiocontrol during acridine core functionalization and piperazine coupling. The most reliable approach involves a stepwise assembly beginning with:
Critical regiochemical challenges include avoiding N10 vs. N9 acridine amidation ambiguity. X-ray crystallography confirms exclusive N9-attachment due to steric and electronic preferences, as demonstrated in related N-acylated acridones [3]. Hybrid scaffold flexibility is tunable via propyl linker length adjustments, with n=3 optimizing conformational freedom for target engagement.
Table 1: Key Intermediates in Regioselective Synthesis
Intermediate | Key Spectral Data | Yield (%) |
---|---|---|
1-(3-Chloropropyl)-4-methylpiperazine | ¹H NMR (CDCl₃): δ 2.30 (t, 2H), 2.45 (m, 8H), 3.60 (t, 2H) | 80 |
Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate | IR (KBr): 1715 cm⁻¹ (C=O) | 75 |
4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid | ¹³C NMR (DMSO): δ 167.8 (COOH) | 92 |
Direct C-N bond formation between acridine and piperazinyl-aniline derivatives employs transition metal catalysis:
Solvent optimization reveals dimethylacetamide (DMA) superior to DMF or toluene for suppressing protodehalogenation. Recent advances utilize PEPPSI-type Pd-NHC complexes (0.5 mol%), enabling reactions at ambient temperature with turnover numbers (TON) >1,000 [3].
Table 2: Catalytic Systems for N-Arylation
Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Advantages |
---|---|---|---|---|---|
Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 78–85 | High regioselectivity |
Pd₂(dba)₃/Me₄tBuXPhos | K₃PO₄ | Toluene | 90 | 82 | Low Pd leaching |
CuI/L-proline | K₂CO₃ | DMSO | 110 | 50–65 | Cost-effective |
PEPPSI-IPr | t-BuONa | DMA | 25 | 95 | Ambient temperature |
The acridine-piperazine scaffold permits strategic modifications to optimize target affinity:
Table 3: Bioactivity of Selected Derivatives
Modification Site | Derivative Structure | A549 IC₅₀ (μM) | EGFR IC₅₀ (μM) | Key Effect |
---|---|---|---|---|
Parent | N-(4-(4-Methylpiperazinyl)phenyl)-9-acridinamine | 5.71 | 0.94 | Baseline activity |
Acridine C2-Br | 2-Bromo derivative | 2.89 | 0.63 | Enhanced DNA intercalation |
Piperazine N-acylation | 4-(Nicotinoyl)piperazinyl derivative | 2.44 | 0.31 | Improved hydrophobic pocket fit |
Propynyl linker | −C≡C− instead of −CH₂− | 1.98 | 1.05 | Tubulin inhibition enhancement |
SAR Insights:
Compound Synonyms Table
Table 4: Standardized Nomenclature for N-(4-(4-Methylpiperazinyl)phenyl)-9-acridinamine
Synonym | Source |
---|---|
N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine | [1] |
Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | [1] |
JP 1302 | [1] |
MMV006172 | [1] |
TCMDC-123912 | [1] |
9-Acridinamine, N-[4-(4-methyl-1-piperazinyl)phenyl]- | [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7